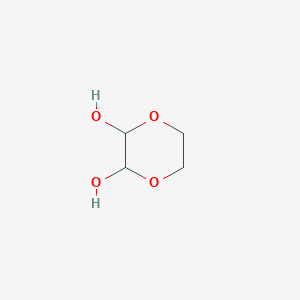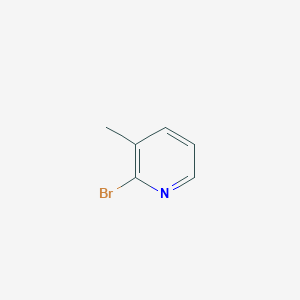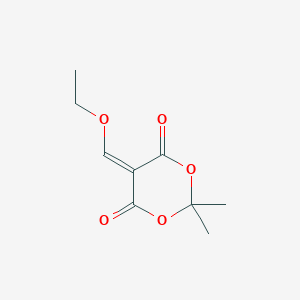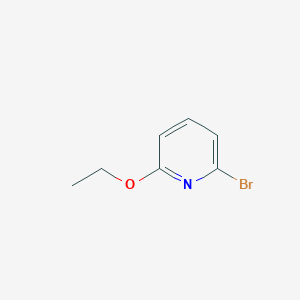
2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid (2-EBSBA) is a chemical compound of the benzoimidazole family that has been studied for its potential medicinal applications. It is a synthetic sulfonamide derivative of benzoimidazole and is composed of a sulfonyl group, an ethyl group, and a butyric acid moiety. 2-EBSBA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic diseases.
Applications De Recherche Scientifique
Synthetic Chemistry and Biological Interest
2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid is part of a broader category of compounds that show fascinating variability in chemistry and biological applications. Research in the field of coordination chemistry has extensively explored compounds containing benzimidazole and benzthiazole ligands due to their diverse properties, such as spectroscopic characteristics, magnetic properties, and biological activity. These compounds, including analogues like 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid, offer promising avenues for investigation into unknown domains of chemical and biological research, highlighting the need for further exploration of their potential uses (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
The synthesis and application of benzimidazole derivatives, including 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid, have been recently explored for their potential in electronic devices, luminescent elements, and photoelectric conversion elements. These compounds are valued for their incorporation into π-extended conjugated systems, making them crucial for the development of novel optoelectronic materials. The research underscores the significant role of benzimidazole and pyrimidine rings in creating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Therapeutic Potential
The scaffold of benzimidazole, which includes derivatives like 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid, is acknowledged for its broad spectrum of biological activities. These compounds have been investigated for their potential therapeutic applications, including antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities. This highlights the importance of benzimidazole derivatives in medicinal chemistry and drug design, offering a foundation for the development of novel pharmacophores with enhanced therapeutic efficacy and reduced toxicity (Vasuki et al., 2021).
Antioxidant Capacity
Research into the antioxidant capacity of compounds, including derivatives of benzimidazole and benzthiazole, has revealed that some antioxidants can form coupling adducts with specific radicals, indicating a specialized reaction for certain antioxidants. This suggests that compounds like 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid could potentially contribute to the total antioxidant capacity through specific reactions, emphasizing the need for further studies to elucidate their exact mechanisms and applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Propriétés
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-11(12(16)17)18-13-14-9-7-5-6-8-10(9)15(13)4-2/h5-8,11H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHMGYVPBMLDQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC2=CC=CC=C2N1CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378255 |
Source


|
| Record name | 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid | |
CAS RN |
436088-88-9 |
Source


|
| Record name | 2-[(1-Ethyl-1H-benzimidazol-2-yl)thio]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)
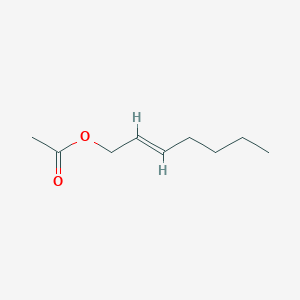

![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)


